4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions . For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the corresponding pyrazole derivative, which can then be further functionalized to introduce the ethyl, methyl, and propyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties can be exploited in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-6-8-7(5-2)9(10)12(3)11-8/h4-6,10H2,1-3H3 |
InChI Key |
NBMSOPJBVSVEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1CC)N)C |
Origin of Product |
United States |
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